molecular formula C18H14F3N3O2S B2890895 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 942009-31-6

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2890895
CAS No.: 942009-31-6
M. Wt: 393.38
InChI Key: JLXQYCFXTRPSQG-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an imidazole ring, a phenyl group, and a trifluoromethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde with a phenyl substituent.

    Thioether Formation: The imidazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-(trifluoromethoxy)aniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated phenyl or trifluoromethoxy derivatives.

Scientific Research Applications

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of an imidazole ring, a thioether linkage, and a trifluoromethoxyphenyl group

Properties

IUPAC Name

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)26-14-8-6-13(7-9-14)23-16(25)11-27-17-22-10-15(24-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXQYCFXTRPSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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